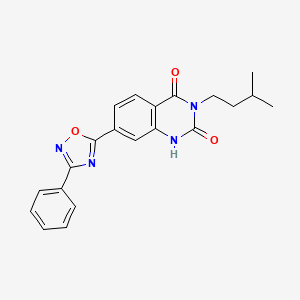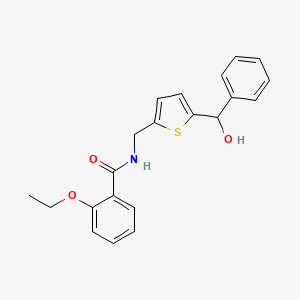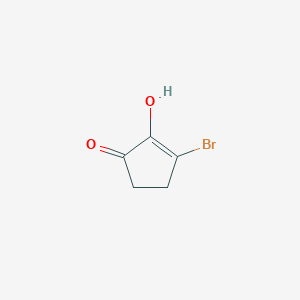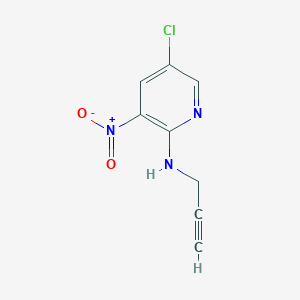
1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Fluoropyrimidin-2-yl)-4-(3-(4-(methylthio)phenyl)propanoyl)piperazin-2-one, also known as FPPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Compounds structurally related to the specified chemical have shown significant promise in antitumor applications. Notably, the synthesis of novel 3-phenylpiperazinyl-1-trans-propenes demonstrated potent cytotoxicity against several tumor cell lines, indicating potential use in cancer therapy (Naito et al., 2005). Additionally, pyrimidine-piperazine-chromene and -quinoline conjugates exhibited anti-proliferative activities against human breast cancer cell lines, suggesting their utility in developing anticancer drugs (Parveen et al., 2017).
Antimicrobial and Antiviral Activities
Research into urea and thiourea derivatives of piperazine doped with febuxostat revealed promising antiviral and antimicrobial activities, particularly against Tobacco mosaic virus (TMV) and various microbial strains, highlighting the potential for developing new antimicrobial agents (Reddy et al., 2013).
Antiemetic Properties
A study on the synthesis and pharmacological properties of 4-piperazino-5-methylthiopyrimidines identified new compounds with powerful antiemetic activity, further underscoring the therapeutic potential of similar compounds in treating nausea and vomiting (Mattioda et al., 1975).
Neuroinflammation Imaging
In the context of neurodegenerative diseases, a study developed a ligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging, indicating applications in diagnosing and monitoring neurodegenerative conditions (Lee et al., 2022).
Corrosion Inhibition
Quantum chemical calculations and molecular dynamics simulations have been applied to piperidine derivatives to predict their efficacy as corrosion inhibitors on iron surfaces, demonstrating the versatility of these compounds beyond biological applications (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)-4-[3-(4-methylsulfanylphenyl)propanoyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN4O2S/c1-26-15-5-2-13(3-6-15)4-7-16(24)22-8-9-23(17(25)12-22)18-20-10-14(19)11-21-18/h2-3,5-6,10-11H,4,7-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCYHYMOHULHND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)N2CCN(C(=O)C2)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methoxybenzamide](/img/structure/B2400335.png)


![(2Z)-6-hydroxy-2-(2-methoxybenzylidene)-7-[(2-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one](/img/structure/B2400339.png)


![1-(piperidin-1-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2400345.png)
![2-((1-(Thiophen-2-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole](/img/structure/B2400347.png)

![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfanylbenzamide](/img/structure/B2400350.png)

